molecular formula C20H16Cl2N2O2S B302840 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

Katalognummer B302840
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: YOKRTKBCWWBYEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide, also known as THAL-SNS-032, is a synthetic small molecule inhibitor that has shown promising results in various preclinical studies. The compound is known to target cyclin-dependent kinases (CDKs) and has been studied extensively for its potential therapeutic applications in various types of cancers.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide involves the inhibition of CDKs, which are essential regulators of the cell cycle. CDKs play a critical role in the progression of the cell cycle, and their dysregulation is a hallmark of cancer. 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide specifically targets CDK7 and CDK9, which are involved in the regulation of transcription. By inhibiting these CDKs, 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide blocks the transcription of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In addition, the compound has also been found to modulate the expression of various genes involved in cancer signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is its specificity for CDK7 and CDK9, which makes it a promising candidate for cancer therapy. In addition, the compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the main limitations of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is its potential toxicity, which has been observed in some preclinical studies. Therefore, further studies are needed to determine the optimal dose and dosing schedule for the compound.

Zukünftige Richtungen

There are several future directions for the study of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide. One of the main areas of research is the development of novel formulations and delivery methods for the compound. In addition, further studies are needed to determine the optimal dose and dosing schedule for the compound in clinical trials. Moreover, the potential use of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide in combination with other chemotherapeutic agents is an area of active research. Finally, the identification of biomarkers that can predict the response to 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is another area of future research.

Synthesemethoden

The synthesis of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The compound is synthesized using a multi-step process that involves the condensation of 2-thienylacetic acid with 3-methyl-4-aminobenzamide, followed by chlorination and coupling with 3,4-dichloroaniline. The final product is obtained after purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including leukemia, lymphoma, and solid tumors. The compound has shown promising results in preclinical studies, where it has been found to inhibit the growth and proliferation of cancer cells. In addition, 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity.

Eigenschaften

Produktname

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

Molekularformel

C20H16Cl2N2O2S

Molekulargewicht

419.3 g/mol

IUPAC-Name

3,4-dichloro-N-[3-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H16Cl2N2O2S/c1-12-9-14(23-20(26)13-4-6-16(21)17(22)10-13)5-7-18(12)24-19(25)11-15-3-2-8-27-15/h2-10H,11H2,1H3,(H,23,26)(H,24,25)

InChI-Schlüssel

YOKRTKBCWWBYEQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CC=CS3

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.